Ethyl-2-(Chinoxalin-6-yl)acetat

Übersicht

Beschreibung

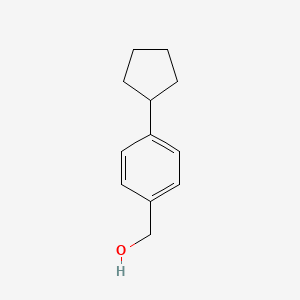

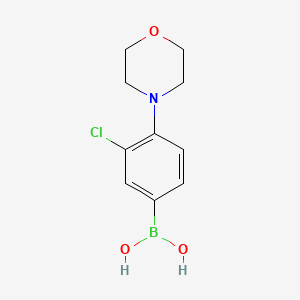

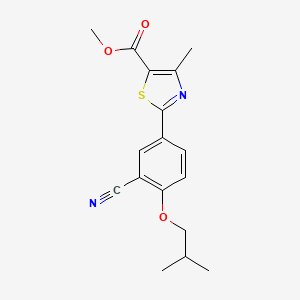

Ethyl 2-(quinoxalin-6-YL)acetate is a chemical compound used primarily for research and development . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound .

Synthesis Analysis

The synthesis of ethyl 2-(quinoxalin-6-YL)acetate and its derivatives has been examined in the context of creating 2,2’-biquinoxaline-3,3’(4H,4’H)-diones . Another review discusses the synthetic scope of quinoxaline and its derivatives, including ethyl 2-(quinoxalin-6-YL)acetate .Molecular Structure Analysis

While specific molecular structure analysis for Ethyl 2-(quinoxalin-6-YL)acetate was not found, quinoxaline, the core unit of this compound, has been extensively studied .Chemical Reactions Analysis

The direct C–H multifunctionalization of quinoxalin-2(1H)-ones via multicomponent reactions has attracted considerable interest due to their diverse biological activities and chemical profile .Wissenschaftliche Forschungsanwendungen

Synthese von Biquinoxalinderivaten

Ethyl-2-(Chinoxalin-6-yl)acetat dient als Vorläufer bei der Synthese von Biquinoxalinderivaten . Diese Derivate sind aufgrund ihrer potenziellen pharmakologischen Eigenschaften und ihrer Verwendung bei der Herstellung komplexer molekularer Strukturen für weitere chemische Analysen von Interesse.

Heterogene Katalyse

Diese Verbindung wird in der heterogenen Katalyse verwendet, insbesondere bei Reaktionen, die eine direkte C–H-Funktionalisierung beinhalten . Dieser Prozess ist entscheidend für die Entwicklung neuer Materialien und Medikamente und bietet einen nachhaltigen und umweltfreundlichen Ansatz für die chemische Synthese.

Pharmakologische Forschung

In der Pharmakologie wurden this compound-Derivate auf ihre multifunktionalen Eigenschaften untersucht. Sie gehören zur Klasse der Chinoxalinverbindungen, zu denen auch mehrere Medikamente mit antibiotischen Eigenschaften gehören . Die Forschung an diesen Derivaten fördert weiterhin die Entdeckung neuer potenzieller Behandlungen für verschiedene Krankheiten.

Materialwissenschaften

Die Derivate der Verbindung sind auch in der Materialwissenschaft von Bedeutung. Sie werden bei der Synthese von Materialien mit spezifischen elektronischen und optischen Eigenschaften verwendet, die bei der Entwicklung neuer Sensoren, Halbleiter und anderer fortschrittlicher Materialien eingesetzt werden können .

Antimikrobielle und antifungizide Anwendungen

Chinoxalinderivate, einschließlich derer, die von this compound abgeleitet sind, haben vielversprechende antimikrobielle und antifungizide Aktivitäten gezeigt. Dies macht sie wertvoll bei der Suche nach neuen Antibiotika und Konservierungsmitteln .

Entwicklung katalytischer Materialien

This compound ist an der Entwicklung katalytischer Materialien wie graphitischem Phasen-Stickstoff-Kohlenstoff, metallorganischen Gerüsten (MOFs) und kovalenten organischen Gerüsten (COFs) beteiligt. Diese Materialien sind entscheidend für verschiedene katalytische Reaktionen, die für die chemische Produktion und die Sanierung der Umwelt von grundlegender Bedeutung sind .

Safety and Hazards

Zukünftige Richtungen

Quinoxaline and its derivatives, including Ethyl 2-(quinoxalin-6-YL)acetate, have been the subject of extensive research due to their wide range of physicochemical and biological activities . Future developments may include the construction of C-B/Si/P/R F /X/Se bonds by heterogeneous catalytic reactions, the enrichment of heterogeneous catalysts, asymmetric synthesis, and other areas .

Wirkmechanismus

Target of Action

Ethyl 2-(quinoxalin-6-YL)acetate is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms .

Mode of Action

It’s known that quinoxaline derivatives can interact with their targets in various ways, leading to different biochemical effects .

Biochemical Pathways

Quinoxaline derivatives are known to influence a wide range of biochemical pathways .

Result of Action

Quinoxaline derivatives are known to have diverse biological activities .

Biochemische Analyse

Biochemical Properties

Ethyl 2-(quinoxalin-6-YL)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, quinoxaline derivatives, including Ethyl 2-(quinoxalin-6-YL)acetate, have been shown to exhibit antifungal, antibacterial, antiviral, and antimicrobial properties . These interactions often involve binding to specific sites on enzymes or proteins, leading to inhibition or activation of their biochemical functions.

Cellular Effects

Ethyl 2-(quinoxalin-6-YL)acetate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, quinoxaline derivatives can modulate the activity of key signaling molecules, thereby altering cellular responses to external stimuli . Additionally, these compounds can affect the expression of genes involved in critical cellular functions, leading to changes in cell behavior and metabolism.

Molecular Mechanism

The molecular mechanism of action of Ethyl 2-(quinoxalin-6-YL)acetate involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, leading to their inhibition or activation. For instance, quinoxaline derivatives have been shown to inhibit certain enzymes involved in DNA replication and repair, thereby exerting their biological effects . Additionally, Ethyl 2-(quinoxalin-6-YL)acetate can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-(quinoxalin-6-YL)acetate can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that quinoxaline derivatives can remain stable under specific conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to these compounds can result in sustained alterations in cellular function, including changes in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of Ethyl 2-(quinoxalin-6-YL)acetate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial activity. At higher doses, it can cause toxic or adverse effects, including damage to non-target tissues . Threshold effects have been observed, where a specific dosage level is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

Ethyl 2-(quinoxalin-6-YL)acetate is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, quinoxaline derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the overall biological activity of the compound, affecting its efficacy and safety.

Transport and Distribution

Within cells and tissues, Ethyl 2-(quinoxalin-6-YL)acetate is transported and distributed through specific mechanisms. This includes interactions with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific tissues can influence its biological effects, including its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of Ethyl 2-(quinoxalin-6-YL)acetate plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of Ethyl 2-(quinoxalin-6-YL)acetate within specific subcellular regions can affect its interactions with biomolecules and its overall biological activity.

Eigenschaften

IUPAC Name |

ethyl 2-quinoxalin-6-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)8-9-3-4-10-11(7-9)14-6-5-13-10/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDDZGLTYPDZOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC2=NC=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00738871 | |

| Record name | Ethyl (quinoxalin-6-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473895-87-3 | |

| Record name | Ethyl 6-quinoxalineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473895-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (quinoxalin-6-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B1454718.png)

![3-[3-(4-Chlorophenyl)isoxazol-5-yl]propan-1-ol](/img/structure/B1454731.png)

![2',4-Difluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1454734.png)

![8-Oxa-5-azaspiro[3.5]nonane hydrochloride](/img/structure/B1454735.png)